Piperidine

Piperidines are a class of heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. These molecules exhibit a wide range of biological activities and are of significant interest in pharmaceutical and chemical research due to their potential as drug leads and functional materials. Piperidines can be found in various natural products, such as alkaloids from plants, and are also synthesized for use in organic synthesis, polymer science, and material engineering.

Structurally, piperidine features a nitrogen atom adjacent to three carbon atoms within the ring, creating a cyclic amine. This basic structure allows for diverse functionalization, making piperidines versatile building blocks for synthesizing complex molecules. They are commonly used as precursors in the preparation of other heterocycles and pharmaceuticals due to their unique reactivity.

In drug development, piperidines often act as scaffolds that can be easily modified to enhance their potency, selectivity, or pharmacokinetic properties. For instance, they have been utilized in the design of antihistamines, antipsychotics, and analgesics. Additionally, certain piperidine derivatives possess antimicrobial, antioxidant, and anti-inflammatory activities, making them valuable candidates for further biological evaluation.

Overall, piperidines represent a chemically rich family with broad applications across multiple scientific fields, driven by their structural diversity and functional reactivity.

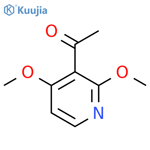

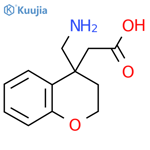

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

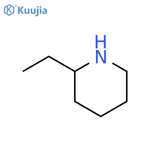

2-Ethylpiperidine | 1484-80-6 | C7H15N |

|

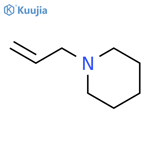

1-Allylpiperidine | 14446-67-4 | C8H15N |

|

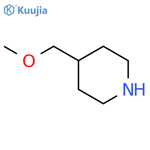

4-(Ethoxymethyl)piperidine | 265108-38-1 | C8H17NO |

|

4-(Methoxymethyl)piperidine | 399580-55-3 | C7H15NO |

|

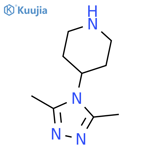

4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine | 795310-52-0 | C9H16N4 |

|

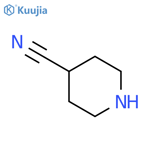

Piperidine-4-carbonitrile | 4395-98-6 | C6H10N2 |

|

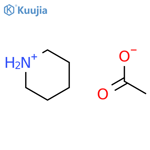

Piperidin-1-ium acetate | 4540-33-4 | C7H15NO2 |

|

(1-Methylpiperidin-2-yl)methanamine | 5298-72-6 | C7H16N2 |

|

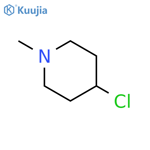

4-Chloro-1-methylpiperidine | 5570-77-4 | C6H12ClN |

|

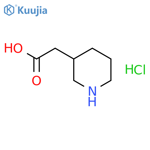

2-(Piperidin-3-yl)acetic acid hydrochloride | 71985-81-4 | C7H14ClNO2 |

Verwandte Literatur

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

Empfohlene Lieferanten

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte